molecular formula C20H22N2O5S B11229902 6-methyl-4-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229902
M. Wt: 402.5 g/mol
InChI Key: QSAODIFWCBZILC-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methanesulfonyl group, and a prop-2-en-1-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the methanesulfonyl and prop-2-en-1-yloxy groups. Common synthetic routes may involve:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.

    Introduction of the Methanesulfonyl Group: This step often involves the reaction of the benzoxazine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Prop-2-en-1-yloxy Group: This can be accomplished through an etherification reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-YNYLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC ACID

Uniqueness

4-METHANESULFONYL-6-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-N-(3-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C20H22N2O5S/c1-4-10-26-16-7-5-6-15(12-16)21-20(23)19-13-22(28(3,24)25)17-11-14(2)8-9-18(17)27-19/h4-9,11-12,19H,1,10,13H2,2-3H3,(H,21,23)

InChI Key

QSAODIFWCBZILC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)OCC=C

Origin of Product

United States

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